molecular formula C19H20N2O3 B14771973 Mlkl-IN-1

Mlkl-IN-1

Cat. No.: B14771973
M. Wt: 324.4 g/mol
InChI Key: PVZNGPPPFPTWEL-KRWDZBQOSA-N
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Description

Mlkl-IN-1 is a small molecule inhibitor that targets the mixed lineage kinase domain-like pseudokinase (MLKL). MLKL is a crucial protein involved in the process of necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is characterized by the disruption of the plasma membrane and the release of cellular contents, leading to inflammation. This compound has garnered significant interest due to its potential therapeutic applications in diseases where necroptosis plays a pivotal role, such as neurodegenerative diseases, inflammatory conditions, and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mlkl-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Mlkl-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mlkl-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the biochemical pathways involving MLKL and necroptosis.

    Biology: Helps in understanding the role of necroptosis in various cellular processes and diseases.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, inflammatory conditions, and cancers.

Mechanism of Action

Mlkl-IN-1 exerts its effects by binding to the pseudokinase domain of MLKL, thereby inhibiting its activation. This prevents the oligomerization and translocation of MLKL to the plasma membrane, which is essential for the execution of necroptosis. The inhibition of MLKL disrupts the necroptotic signaling pathway, thereby reducing cell death and inflammation. The molecular targets involved include receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are upstream regulators of MLKL .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high specificity and potency in inhibiting MLKL. Unlike some other inhibitors, this compound does not affect the activation of upstream kinases RIPK1 and RIPK3, making it a more targeted approach for studying and potentially treating necroptosis-related diseases .

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(S)-methoxy-(4-propan-2-ylphenyl)methyl]-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C19H20N2O3/c1-11(2)12-4-6-13(7-5-12)17(24-3)18-20-15-9-8-14(19(22)23)10-16(15)21-18/h4-11,17H,1-3H3,(H,20,21)(H,22,23)/t17-/m0/s1

InChI Key

PVZNGPPPFPTWEL-KRWDZBQOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC

Origin of Product

United States

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